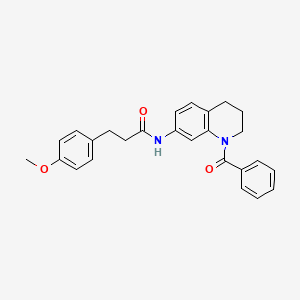![molecular formula C19H24N4O3S B6560390 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 921829-96-1](/img/structure/B6560390.png)
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a remarkable chemical compound with vast potential in scientific research. It is part of the 1,3,4-thiadiazole class of compounds, which are known for their broad types of biological activity .
Synthesis Analysis
The synthesis of similar compounds involves various chemical techniques and new computational chemistry applications . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis
The 1,3,4-thiadiazole nucleus and its derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical and Chemical Properties Analysis
The compound has a molecular weight of 199.25 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 3. The exact mass and monoisotopic mass are 199.132076794 g/mol. The topological polar surface area is 75.4 Ų .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-16-8-6-13(7-9-16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-4-2-3-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVQLEGOGKRBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-({4-[2-(4-methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6560307.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6560320.png)
![2-(4-methoxyphenyl)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}acetamide](/img/structure/B6560323.png)
![6-({4-[3-(4-methoxyphenyl)propanoyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6560328.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6560331.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560346.png)

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560361.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6560369.png)
![N-[4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6560375.png)
![N-cyclopentyl-2-{N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamido}acetamide](/img/structure/B6560376.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide](/img/structure/B6560383.png)
![N-[(4-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6560392.png)
![2-[2-(4-chlorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6560406.png)
